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Fe(dibm)3

Cat. No.: B8232339
M. Wt: 521.5 g/mol
InChI Key: IIOZRYBKGIMHJV-YXKGCPEZSA-K
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Description

Significance of Iron Coordination Complexes in Catalysis and Materials Science

Iron coordination complexes hold considerable importance in both catalysis and materials science due to iron's abundance, low toxicity, and ability to exist in multiple oxidation states. mdpi.comencyclopedia.pubresearchgate.net These characteristics make iron a cost-effective and environmentally favorable alternative to more precious transition metals often used in catalytic processes. mdpi.comcatalysis.blog Iron complexes can facilitate a diverse range of chemical transformations, including oxidation, reduction, C-C bond formation, hydrogenation, and polymerization reactions. mdpi.comencyclopedia.pubcatalysis.blog In materials science, iron complexes are utilized as precursors for the synthesis of functional materials, such as nanoparticles and thin films with interesting optical and magnetic properties. frontiersin.orgrsc.orgmdpi.comibm.com The versatility of iron in coordination complexes allows for the design of catalysts and materials with tailored properties for various industrial and technological applications. mdpi.comencyclopedia.pubfrontiersin.org

The Diisobutyrylmethane (dibm) Ligand: Design Rationale and Coordination Chemistry with Iron(III)

The diisobutyrylmethane (dibm) ligand is a -diketonate ligand, which coordinates to metal ions through the oxygen atoms of its enolate form. The structure of diisobutyrylmethane (2,6-dimethylheptane-3,5-dione) features bulky isopropyl groups flanking the -diketone moiety. This structural design influences the steric and electronic properties of the resulting metal complex. In the case of Fe(dibm)3, three dibm ligands coordinate to a central iron(III) ion. This coordination typically results in an octahedral geometry around the iron center. cardiff.ac.uk The bulky isopropyl groups of the dibm ligand can influence the catalytic activity and stability of the complex by providing steric protection to the metal center. thieme-connect.de The coordination chemistry of -diketonate ligands with iron(III) is well-established, forming stable chelates.

Historical Context and Emergence of this compound as a Research Focus

The study of -diketonate complexes of transition metals has a long history in coordination chemistry. The emergence of this compound as a specific research focus is more recent, largely driven by its demonstrated utility in specific catalytic reactions. Notably, research by Baran and coworkers highlighted this compound as an effective catalyst for the cross-coupling of olefins. thomassci.comsigmaaldrich.comscientificlabs.co.uk This work brought this compound to prominence as a valuable tool in organic synthesis, particularly for forming substituted C-C bonds under mild conditions. thomassci.comsigmaaldrich.comscientificlabs.co.uk The interest in using more abundant and less toxic metals like iron in catalysis, as opposed to expensive and sometimes environmentally detrimental noble metals, has also contributed to the increased research on iron complexes like this compound. mdpi.comencyclopedia.pubcatalysis.blog

Scope and Objectives of Current Research on this compound

Current research on this compound is primarily focused on exploring and optimizing its catalytic applications, particularly in C-C bond formation and related transformations. Objectives include understanding the reaction mechanisms catalyzed by this compound, improving catalytic efficiency and selectivity, and expanding the scope of substrates that can be utilized. thieme-connect.dechemrxiv.orgacs.org Researchers are also investigating the influence of the ligand structure and reaction conditions on catalytic performance. thieme-connect.deacs.org Beyond catalysis, there is potential interest in exploring the properties of this compound for materials science applications, although the catalytic aspect appears to be the dominant research area based on recent literature. thieme-connect.dethomassci.comsigmaaldrich.comscientificlabs.co.ukchemrxiv.orgacs.org The development of more sustainable and efficient synthetic methodologies using earth-abundant metals like iron remains a key objective in contemporary chemical research, positioning this compound as a relevant compound in this pursuit. mdpi.comencyclopedia.pubcatalysis.blog

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45FeO6 B8232339 Fe(dibm)3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3/b3*8-5-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOZRYBKGIMHJV-YXKGCPEZSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45FeO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tris Diisobutyrylmethanato Iron Iii Fe Dibm 3

General Synthetic Principles for Iron(III) Beta-Diketonate Complexes

Beta-diketonate ligands are a class of anionic bidentate ligands that form stable six-membered chelate rings with metal ions. The general synthetic approach for preparing metal beta-diketonate complexes, including those of iron(III), typically involves the reaction of a metal salt with the beta-diketone ligand in the presence of a base. mdpi.complos.org The beta-diketone exists in equilibrium between keto and enol tautomeric forms, with the enol form being acidic and capable of deprotonation to form the anionic ligand. ulisboa.pt

The reaction can be represented by the following general equation, where M is the metal, n is its charge, and HL is the beta-diketone ligand:

Mn+ + n HL + n Base → M(L)n + n Base·H+

For iron(III) complexes, the metal source is commonly an iron(III) salt such as iron(III) chloride (FeCl3) or iron(III) nitrate (B79036) (Fe(NO3)3). wikipedia.orgamericanelements.comamericanelements.comfishersci.senih.gov The beta-diketone used is diisobutyrylmethane (Hdibm). A base, such as sodium hydroxide (B78521) (NaOH), is typically added to deprotonate the beta-diketone, facilitating its coordination to the iron(III) center. wikipedia.orgfishersci.benih.govnih.gov The reaction is often carried out in a solvent, frequently an alcohol like ethanol (B145695) or methanol, or a mixture of water and an alcohol. mdpi.com

The formation of the complex involves the displacement of anions from the iron(III) salt by the anionic beta-diketonate ligands. The coordination number of iron(III) in such complexes is typically six, resulting in tris(beta-diketonate)iron(III) complexes with an octahedral geometry.

Optimized Synthesis of Fe(dibm)3: Procedures and Yields

The synthesis of this compound specifically involves the reaction between an iron(III) salt and diisobutyrylmethane (Hdibm). While detailed, step-by-step laboratory procedures and precise yield ranges for this compound synthesis can vary depending on the specific research or application, the general principle follows the reaction outlined above.

Research indicates that this compound can be synthesized and utilized in catalytic reactions. For instance, in studies exploring functionalized olefin cross-coupling, this compound has been employed as a catalyst. acs.orgnih.gov One study noted that using this compound (5 mol %) in ethanol with phenylsilane (B129415) and sodium hydrogen phosphate (B84403) improved the yield of a specific coupling product to 78%. acs.org Another study investigating Fe-catalyzed indole (B1671886) synthesis mentioned this compound as a catalyst, albeit with a lower yield (59%) compared to Fe(dpm)3 (75-82%) in that specific reaction context. rsc.org

These findings suggest that the yield of this compound synthesis and its effectiveness in subsequent reactions can be influenced by factors such as the reaction conditions, the presence of additives, and the specific catalytic application. While a universal "optimized" yield is not explicitly stated across all sources, reported yields in specific catalytic applications provide insight into the successful synthesis and application of the compound.

Based on the available information, a representative synthetic approach would involve combining an iron(III) salt with diisobutyrylmethane in a suitable solvent, likely an alcohol or a mixture containing water, in the presence of a base to facilitate deprotonation of the ligand. The reaction conditions, such as temperature and reaction time, would be optimized to maximize the yield and purity of the this compound product.

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, purification and isolation steps are crucial to obtain a pure product for further use. Common techniques employed for purifying metal beta-diketonate complexes include recrystallization and extraction. nih.govnih.gov

Recrystallization is a widely used method that involves dissolving the crude product in a hot solvent or solvent mixture and then allowing the solution to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of purified crystals. The choice of solvent is critical and depends on the solubility properties of this compound.

Extraction techniques can also be applied, particularly when the reaction is conducted in a biphasic system (e.g., aqueous and organic layers). The this compound complex, being a neutral coordination compound, is often soluble in organic solvents, allowing for its separation from inorganic salts and other water-soluble impurities. Repeated extraction with an appropriate organic solvent can help isolate the product from the aqueous phase. nih.gov

Specific details regarding the optimal purification solvents and procedures for this compound are not extensively detailed in the general literature on beta-diketonate synthesis. However, principles applied to similar metal beta-diketonate complexes, such as those of europium, suggest that recrystallization can sometimes be challenging and time-consuming, depending on the specific ligand. plos.orgnih.gov Therefore, optimization of purification steps is likely necessary to achieve high purity of this compound.

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of metal complexes like this compound involves considering factors such as the choice of starting materials, solvents, and reaction conditions.

Iron, as a metal center, is generally considered more environmentally benign and less toxic compared to some other transition metals, aligning with green chemistry goals. researchgate.net The use of less hazardous solvents is another important consideration. While traditional syntheses may involve organic solvents, exploring alternative green solvents such as water, ethanol, or even solvent-free mechanochemical approaches could contribute to a more sustainable synthesis. google.com

Research into green chemistry approaches for synthesizing metal beta-diketonate complexes is an ongoing area. Some studies have explored solvent-free mechanochemical reactions for preparing metal complexes of beta-diketones, including curcumin, which is a beta-diketone derivative. google.com This approach involves grinding solid reactants together, potentially reducing the need for large volumes of solvents and minimizing waste.

Furthermore, optimizing reaction conditions to improve yield and reduce reaction time can also contribute to greener synthesis by increasing efficiency and minimizing energy consumption. The development of catalytic methods that utilize this compound itself in more environmentally friendly processes highlights a downstream application that aligns with green chemistry principles. acs.orgnih.gov

Advanced Structural Elucidation of Fe Dibm 3

Single-Crystal X-ray Diffraction Studies of Fe(dibm)3

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of crystalline compounds, including coordination complexes like this compound. surfacesciencewestern.com Crystallographic data for this compound is available, for instance, through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1022625. nih.gov

Determination of Coordination Geometry and Bond Parameters

In this compound, the central iron(III) ion is coordinated by three bidentate diisobutyrylmethanato ligands. Each ligand binds to the iron center through two oxygen atoms, forming a six-coordinate complex. The coordination geometry around the iron(III) ion is typically octahedral, although distortions can occur depending on the ligand and crystal packing effects. researchgate.netnih.gov Analysis of single-crystal X-ray diffraction data allows for the precise determination of Fe-O bond lengths and O-Fe-O bond angles within the coordination sphere. These parameters provide quantitative information about the nature and strength of the metal-ligand interactions and any deviations from ideal octahedral symmetry.

While specific bond length and angle data for this compound were not directly available in the search results, related iron(III) beta-diketonate complexes exhibit Fe-O bond distances that contribute to understanding the coordination environment. For example, Fe-N bond distances in some iron(III) complexes are around 2.2 Å for high-spin complexes and less than 2.0 Å for low-spin complexes. researchgate.net Although this compound involves Fe-O bonds, these values for related complexes highlight the sensitivity of bond lengths to the spin state and ligand type.

Analysis of Ligand Conformation and Steric Influence

Studies on related systems indicate that steric properties of ligands can impact catalytic reactivity, suggesting that the bulk of the dibm ligand in this compound plays a role in its performance as a catalyst. acs.orgnih.govsemanticscholar.org The added steric bulk of the isopropyl group in this compound, compared to less bulky ligands like acetylacetonate (B107027) (acac), has been shown to improve yields in certain catalytic reactions, possibly by decreasing the rate of catalyst decomposition. acs.org However, excessively large substituents can diminish reactivity. acs.org

Supramolecular Interactions in the Solid State

In the solid state, this compound molecules are arranged in a crystal lattice, and their packing is influenced by intermolecular forces, also known as supramolecular interactions. researchgate.netnih.gov These interactions can include van der Waals forces, CH-π interactions, and potentially weak hydrogen bonding involving C-H groups and oxygen atoms of adjacent molecules. researchgate.net

Comparative Structural Analysis with Related Iron(III) Beta-Diketonates

Fe(acac)3, with its less bulky methyl substituents, serves as a common reference point. nist.gov Fe(dbm)3 features bulkier phenyl groups. nih.govnih.govresearchgate.net Differences in the steric and electronic properties of the ligands (dibm vs. acac vs. dbm) can lead to variations in Fe-O bond lengths, O-Fe-O angles, and the degree of distortion from ideal octahedral geometry. These structural differences can, in turn, impact their chemical reactivity and catalytic performance. For example, the choice of beta-diketonate ligand in iron-catalyzed reactions has been shown to affect reaction yields and selectivity. acs.orgnih.gov

Theoretical Insights into the Geometrical and Electronic Structure of this compound

Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental structural studies by providing insights into the electronic structure and geometrical preferences of this compound. lasphub.comresearchgate.net These calculations can help to understand the bonding within the complex, the distribution of electron density, and the relative energies of different possible geometries or spin states.

Theoretical studies on related iron complexes have explored metal-ligand bonding, spin states, and the influence of ligand environment on electronic properties. uchile.cllmu.deacs.orgunige.ch While specific theoretical studies on this compound were not found, computational methods could be used to calculate optimized geometries, bond parameters, and electronic properties, providing a deeper understanding of the factors that govern its structure and reactivity. Such calculations can also help to rationalize the observed effects of steric and electronic variations in beta-diketonate ligands on the properties of their iron(III) complexes.

Multifaceted Spectroscopic Characterization of Fe Dibm 3

Electronic Absorption and Emission Spectroscopy of Fe(dibm)3

Electronic absorption spectroscopy in the UV-Vis range probes transitions between electronic energy levels within a molecule or complex. For transition metal complexes, these transitions can include ligand-to-metal charge transfer (LMCT) and d-d transitions libretexts.orglibretexts.org. Emission spectroscopy, such as fluorescence or phosphorescence, examines the light emitted by a substance after it has been excited electronically nih.gov.

Ligand-to-Metal Charge Transfer (LMCT) and d-d Transitions

In transition metal complexes, electronic transitions can occur within the metal d-orbitals (d-d transitions) or between ligand and metal orbitals (charge transfer transitions) libretexts.orglibretexts.org. Fe(III) is a d5 system azom.comnih.gov. LMCT transitions involve the transfer of electron density from ligand-based orbitals to metal-based orbitals libretexts.orglibretexts.orgpnas.org. These transitions are typically observed in complexes with metals in higher oxidation states and ligands with suitable donor orbitals, often resulting in intense absorption bands in the UV-Vis spectrum libretexts.orglibretexts.orgpnas.org. Conversely, d-d transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center libretexts.org. These transitions are formally forbidden by the Laporte selection rule in centrosymmetric environments, making them typically much weaker in intensity compared to charge transfer bands libretexts.orgalchemyst.co.uk. In Fe3+ complexes, high intensity absorption bands around 300 and 355 nm have been assigned to LMCT transitions researchgate.net. Related tris(β-diketonato)iron(III) complexes are known to exhibit a strong absorption band around 300 nm mdpi.com. For instance, Fe(dbm)3, a related beta-diketonate complex, shows absorption bands at 336 nm, 251 nm, and a shoulder at 415 nm mdpi.com. Very weak absorption bands can also be present in Fe(III) complexes, attributed to spin-orbit forbidden transitions nih.gov.

Specific data on the emission properties (fluorescence or phosphorescence) of this compound were not found in the consulted literature.

Solvatochromism and Environmental Effects on Electronic Structure

Solvatochromism refers to the phenomenon where the position of an electronic absorption or emission band shifts in response to changes in the polarity or other properties of the solvent nist.gov. This effect arises from the differential stabilization of the ground and excited electronic states by the solvent environment, providing valuable information about solute-solvent interactions nist.gov. Solvent effects, including hydrogen bonding and polarizability, can significantly influence the formation, stability, and electronic structure of metal complexes cdnsciencepub.com. Solvatochromism has been utilized as a tool to study solvent-solute interactions and, in some cases, to determine the dipole moments of molecules in their ground and excited states unl.pt. The local environment provided by the solvent can also impact spectroscopic properties, as demonstrated by the significant solvent effect observed in simulations of X-ray absorption spectra for a platinum complex researchgate.net. While the general principles of solvatochromism and environmental effects on electronic structure are well-established and relevant to metal complexes, specific studies detailing the solvatochromic behavior or other environmental effects on the electronic absorption or emission spectra of this compound were not found.

Vibrational Spectroscopy of this compound: Infrared and Raman Analysis

Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about their structure, bonding, and intermolecular interactions libretexts.orgacs.org. Molecular vibrations involve stretching and bending motions of chemical bonds libretexts.org.

Assignment of Key Vibrational Modes in the Iron-Ligand Framework

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in the molecule's polarizability acs.org. Consequently, IR is particularly sensitive to vibrations involving bonds with large bond dipole moments, whereas Raman is more sensitive to vibrations of non-polar or weakly polarizable bonds acs.org. The analysis and assignment of observed vibrational bands to specific molecular motions, including those within the metal-ligand framework, can be complex, particularly for larger molecules. Techniques such as potential energy distribution (PED) analysis, often used in conjunction with theoretical calculations, aid in assigning vibrational modes researchgate.net. Vibrational modes involving metal-ligand stretches, such as Fe-N stretching vibrations, have been characterized using IR and Raman spectroscopy in other iron complexes nih.gov. Studies on iron hydride complexes have investigated Fe-H stretching and bending modes through IR and Raman spectroscopy researchgate.net.

Specific experimental IR or Raman spectra, including detailed peak assignments for the vibrational modes of this compound, particularly those related to the iron-ligand framework, were not available in the consulted literature. Such studies would typically involve identifying characteristic bands corresponding to Fe-O stretches and various ligand modes, and potentially analyzing how these modes are affected by coordination to the iron center.

Probing Hydrogen Bonding and Intermolecular Interactions

Specific studies using vibrational spectroscopy to probe hydrogen bonding or other intermolecular interactions involving this compound were not found. Given the structure of the diisobutyrylmethane ligand, which contains oxygen atoms, and the potential for interactions in condensed phases or specific solvent environments, such studies could potentially reveal information about how this compound interacts with its surroundings.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local magnetic environment of atomic nuclei within a molecule libretexts.org. This makes it invaluable for determining molecular structure, dynamics, and interactions. However, the NMR spectroscopy of paramagnetic compounds, such as many iron(III) complexes, presents unique characteristics and challenges compared to diamagnetic substances chemistryviews.org.

Fe(III) complexes are often paramagnetic due to the presence of unpaired electrons azom.comnih.gov. The interaction between the magnetic moments of the unpaired electrons and the nuclei significantly influences the observed NMR spectra chemistryviews.org. This interaction leads to several effects, including large paramagnetic shifts (often referred to as hyperfine shifts) that can extend over a much wider range of chemical shifts compared to diamagnetic compounds, and increased nuclear relaxation rates, which can result in broadened NMR signals chemistryviews.org. The hyperfine shift is a combination of contact and pseudocontact (dipolar) contributions, providing information about spin density distribution and the spatial arrangement of nuclei relative to the paramagnetic center illinois.edu.

NMR spectroscopy of paramagnetic molecules, while more complex to interpret, can yield valuable structural and mechanistic information, including long-distance restraints unl.ptresearchgate.net. For example, the 1H NMR spectra of paramagnetic Fe(acac)3, a related beta-diketonate complex, are characterized by broad resonances that are shifted significantly downfield azom.com. Predicting and interpreting the NMR shifts in paramagnetic systems often requires advanced theoretical calculations, such as Density Functional Theory (DFT) illinois.edu.

Specific experimental 1H NMR chemical shifts and line widths for this compound were not found in the consulted literature. However, based on its paramagnetic Fe(III) center and similarity to Fe(acac)3, the 1H NMR spectrum of this compound is expected to exhibit broad signals with chemical shifts that are significantly displaced from the typical range observed for diamagnetic organic molecules, reflecting the influence of the unpaired electrons. Studies involving this compound as a catalyst have mentioned the use of 1H NMR, but the specific spectra of this compound itself were not presented in the consulted results .

Compound NamePubChem CID
This compound329772664 (Substance ID) sigmaaldrich.com
Diisobutyrylmethane87597 fishersci.comfishersci.ca

Data Tables:

Due to the limited availability of specific, quantitative spectroscopic data for this compound in the consulted literature, detailed data tables for electronic absorption, emission, vibrational, and NMR spectroscopy could not be fully populated. The following tables indicate the type of data that would typically be presented in a comprehensive spectroscopic characterization.

Table 1: Selected Electronic Absorption Data for this compound

Wavelength (nm)Absorbance Maximum (λmax)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment (e.g., LMCT, d-d)Solvent
Data not foundData not foundData not foundData not foundData not found

Table 2: Selected Emission Data for this compound

Excitation Wavelength (nm)Emission Maximum (λmax)Quantum YieldLifetimeSolvent
Data not foundData not foundData not foundData not foundData not found

Table 3: Selected Vibrational Spectroscopy Data for this compound

Technique (IR or Raman)Frequency (cm⁻¹)IntensityAssignment (e.g., Fe-O stretch, C=O stretch)
Data not foundData not foundData not foundData not found

Table 4: Selected ¹H NMR Data for this compound

Chemical Shift (ppm)Peak Width (Hz)Relative IntegralAssignment (e.g., Ligand CH3, CH)SolventTemperature (°C)
Data not foundData not foundData not foundData not foundData not foundData not found

Paramagnetic NMR Studies: Electron-Nuclear Hyperfine Coupling

Electron-nuclear hyperfine coupling arises from the interaction between the magnetic moments of the unpaired electrons and the nuclei. libretexts.org This interaction leads to splitting of NMR signals, and the magnitude of the splitting, represented by the hyperfine coupling constant (a), is directly related to the spin density distribution over the molecule. libretexts.org The Fermi contact interaction, a major contributor to isotropic hyperfine coupling, is particularly sensitive to the spin density at the nucleus. libretexts.orgru.nl In paramagnetic iron complexes, the delocalization of unpaired electron spin density from the iron center onto the surrounding ligands induces Fermi contact shifts at the ligand nuclei. nih.gov

Solution State Dynamics and Exchange Processes

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound

EPR spectroscopy is a technique that directly probes the unpaired electrons in a paramagnetic substance. It is particularly useful for determining the spin state of a metal ion and characterizing the environment of the unpaired electrons. nih.gov

Elucidation of Spin State and g-Tensor Anisotropy

The EPR spectrum of a paramagnetic complex provides information about its spin state (S) and the anisotropy of the g-tensor. The g-factor is a measure of the ratio of the electron's magnetic moment to its angular momentum, and for a free electron, it is approximately 2.0023. libretexts.org In transition metal complexes, deviations from this value and anisotropy in the g-tensor arise from spin-orbit coupling and the influence of the ligand field. libretexts.org The g-tensor is a 3x3 matrix that describes the orientation-dependent variation of the Zeeman splitting. libretexts.orgethz.chd-nb.info Its principal values (gx, gy, gz) can be determined from the EPR spectrum and provide insights into the symmetry of the electronic environment around the metal ion. libretexts.orgethz.ch The spin state of the iron ion in this compound can be determined from the characteristics of its EPR spectrum, including the number and position of observed resonances. Different spin states of iron (e.g., S=1/2, 3/2, 5/2) exhibit distinct EPR signatures. researchgate.netresearchgate.netunam.mx

Characterization of Unpaired Electron Distribution

EPR spectroscopy can also help characterize the distribution of unpaired electrons within the molecule. Hyperfine splitting in the EPR spectrum, analogous to that in NMR, arises from the interaction of the unpaired electron spin with nearby nuclear spins. libretexts.orgdtic.mil The hyperfine coupling constants obtained from EPR spectra provide information about the extent to which the unpaired electron spin density is delocalized onto the ligands. libretexts.org This delocalization is influenced by the nature of the metal-ligand bonding.

Mössbauer Spectroscopy of this compound

Mössbauer spectroscopy is a nuclear spectroscopic technique that is highly sensitive to the local chemical environment of specific isotopes, such as ⁵⁷Fe. mdpi.comwikipedia.org It provides valuable information about the oxidation state, spin state, and magnetic properties of iron-containing compounds. nih.govmdpi.com

Determination of Iron Oxidation State and Spin State

Mössbauer spectra are characterized by parameters such as isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine splitting. mdpi.comwikipedia.org The isomer shift is related to the electron density at the iron nucleus and is indicative of the iron oxidation state. mdpi.comwikipedia.org The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the iron nucleus, which is sensitive to the symmetry of the iron's environment and its electronic configuration. mdpi.comwikipedia.org Magnetic hyperfine splitting occurs when there is a magnetic field at the iron nucleus, which can result from the intrinsic magnetic moment of the iron electron spin. mdpi.comwikipedia.org

Mössbauer spectroscopy is a well-established method for determining the spin state of iron ions. mdpi.comdicp.ac.cn Different spin states (low-spin, intermediate-spin, high-spin) of Fe(II) and Fe(III) exhibit characteristic ranges of isomer shifts and quadrupole splittings. mdpi.com By analyzing these parameters in the Mössbauer spectrum of this compound, the oxidation state and spin state of the iron center can be determined. Studies on other iron complexes have demonstrated the utility of Mössbauer spectroscopy in distinguishing between different spin states and oxidation states. researchgate.netmdpi.comdicp.ac.cncmu.edunih.govosti.govresearchgate.netresearchgate.netnukleonika.plillinois.edu While direct Mössbauer data specifically for this compound were not found in the immediate search results, the principles and applications of Mössbauer spectroscopy described are directly applicable to its characterization.

Hyperfine Interactions and Local Electronic Environment

Mössbauer spectroscopy, specifically utilizing the ⁵⁷Fe isotope, is a powerful technique for probing the local electronic and magnetic environment of iron centers in solid-state materials. uni-bielefeld.demdpi.com It provides information on hyperfine interactions, including isomer shift, quadrupole splitting, and magnetic hyperfine splitting. These parameters are sensitive to the oxidation state, spin state, and the symmetry and nature of the ligands surrounding the iron atom. uni-bielefeld.demdpi.com

The isomer shift (δ) provides information about the s-electron density at the iron nucleus, which is influenced by the iron's oxidation state, spin state, and the covalent character of the Fe-ligand bonds. uni-bielefeld.de The quadrupole splitting (ΔEQ) arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing insights into the symmetry of the iron site. uni-bielefeld.de Magnetic hyperfine splitting occurs when there is a magnetic field at the nucleus, which can be due to the intrinsic magnetic moment of the iron ion or an externally applied field. mdpi.com

While general principles of Mössbauer spectroscopy for iron compounds are well-established, specific detailed research findings on the hyperfine interactions and local electronic environment of this compound were not extensively detailed in the search results. Studies on other iron complexes, such as dinuclear Fe(III)Ni(II) complexes or iron oxides, demonstrate the capability of Mössbauer spectroscopy to determine parameters like exchange coupling, zero-field splitting, and the distribution of hyperfine fields, which can provide information on magnetic ordering and local structural variations. cmu.eduresearchgate.net Applying these principles to this compound would involve analyzing its Mössbauer spectrum to deduce its spin state, oxidation state (which is expected to be +3 based on its common usage sigmaaldrich.comsigmaaldrich.com), and the symmetry of the FeO₆ coordination environment. The nature of the bulky diisobutyrylmethane (dibm) ligand would likely influence the electric field gradient and potentially the magnetic interactions, which could be revealed through detailed Mössbauer analysis.

Mass Spectrometric Investigations of this compound

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound. msu.eduresearchgate.net It typically involves ionizing the sample, separating the ions based on their m/z ratio, and detecting them. msu.eduiitd.ac.in Mass spectrometric investigations of this compound can provide valuable data regarding its molecular integrity, potential decomposition pathways under vacuum or ionization conditions, and the masses of fragments corresponding to the loss of ligands or parts of the ligand structure.

Ionization Techniques and Molecular Ion Detection

Various ionization techniques can be employed in mass spectrometry, broadly classified as hard or soft ionization methods. researchgate.net Hard ionization techniques, such as Electron Ionization (EI), involve bombarding the analyte with high-energy electrons, often leading to significant fragmentation. msu.eduresearchgate.netiitd.ac.in Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), impart less energy to the molecule, increasing the likelihood of detecting the intact molecular ion. researchgate.netiitd.ac.in

For this compound, detecting the molecular ion [this compound]⁺ or a related species is crucial for confirming its molecular weight (521.49 g/mol ). sigmaaldrich.comsigmaaldrich.com The choice of ionization technique would depend on the volatility and thermal stability of this compound. Given that it is reported as a solid with a melting point between 96-102 °C, techniques suitable for less volatile compounds might be preferred. sigmaaldrich.com Soft ionization methods would be advantageous for observing the molecular ion with minimal fragmentation. While the search results confirm the molecular weight and formula of this compound, specific details regarding the successful detection of its molecular ion using particular ionization techniques were not explicitly found. However, mass spectrometry is a standard technique for characterizing such organometallic complexes.

Fragmentation Pathways and Ligand Cleavage Mechanisms

Upon ionization, molecules can break apart into smaller fragment ions. msu.eduwaters.com The pattern of these fragment ions, known as the fragmentation pattern, is characteristic of the molecule's structure and can provide detailed information about its connectivity and the stability of different bonds. waters.comthermofisher.com In the case of this compound, fragmentation would likely involve the cleavage of the bonds between the iron center and the oxygen atoms of the dibm ligands, as well as the fragmentation within the dibm ligand itself.

Possible fragmentation pathways could include the sequential loss of dibm ligands, leading to ions such as [Fe(dibm)2]⁺ and [Fe(dibm)]⁺. Fragmentation within the dibm ligand (diisobutyrylmethane) could involve the cleavage of C-C bonds in the isobutyl groups or the central carbon chain. Analyzing the m/z values of the observed fragment ions and their relative abundances can help elucidate the preferred fragmentation routes and the stability of the metal-ligand coordination. Although the search results did not provide a detailed fragmentation study specifically for this compound, general principles of mass spectrometry of metal beta-diketonates suggest that such fragmentation involving ligand loss and internal ligand cleavage are common. msu.eduwaters.com The bulky nature of the isobutyl groups in the dibm ligand might influence the fragmentation pathways compared to less sterically hindered beta-diketonates.

Ligand Effects on Oxidation Efficiency

The nature of the ligand in metal complexes can significantly influence the complex's catalytic activity, including its efficiency in oxidation reactions. acs.org In the context of iron complexes, the ligand environment can affect the iron's redox properties, its ability to interact with substrates, and the stability of various oxidation states involved in a catalytic cycle.

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization of this compound

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information from the top few nanometers of a material. researchgate.netpsu.edu By analyzing the kinetic energy of photoelectrons emitted upon irradiation with X-rays, XPS can identify the elements present and determine their oxidation states and bonding environments. researchgate.netosti.gov

Applying XPS to this compound would allow for the characterization of its surface chemistry, which is particularly relevant if the compound is used as a thin film or in heterogeneous catalytic applications.

Surface Composition and Chemical State Analysis of Iron and Ligands

XPS analysis of this compound would involve examining the core electron binding energies of the constituent elements: iron (Fe), carbon (C), oxygen (O), and potentially others if impurities are present. The binding energies of the Fe 2p core levels are particularly informative for determining the oxidation state of iron. Different oxidation states of iron (e.g., Fe⁰, Fe²⁺, Fe³⁺) have characteristic binding energy shifts and multiplet structures in their XPS spectra. osti.govaip.org For this compound, which contains Fe(III), the Fe 2p spectrum would be expected to show features consistent with the +3 oxidation state.

Analysis of the C 1s and O 1s core levels would provide information about the chemical state of the carbon and oxygen atoms within the dibm ligand and their bonding to the iron center. Shifts in the C 1s and O 1s binding energies can indicate the presence of different functional groups and the nature of the carbon-oxygen and iron-oxygen bonds. lu.se By analyzing the relative intensities of the core level peaks, the elemental composition of the surface layer can be determined, allowing for the verification of the expected stoichiometry of this compound on the surface. researchgate.net

While general applications of XPS for analyzing iron compounds and organic ligands are well-documented, specific XPS data and detailed research findings on the surface composition and chemical state analysis of this compound were not found in the provided search results. However, studies on other iron-containing materials and organic ligands using XPS demonstrate the technique's capability to provide valuable surface-specific chemical information. psu.eduaip.orglu.se For instance, XPS has been used to study the oxidation states of iron in thin films and the chemical changes occurring on surfaces during catalytic processes. aip.orglu.se Applying similar methodologies to this compound would involve acquiring high-resolution XPS spectra of the Fe 2p, C 1s, and O 1s regions and comparing the observed binding energies and peak shapes to reference data for known iron species and organic functional groups to confirm the presence and chemical state of Fe(III) and the intact or modified dibm ligand on the surface.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Iron(III) tris(diisobutyrylmethane) (this compound)329772664 sigmaaldrich.comsigmaaldrich.com
Diisobutyrylmethane (dibm)Not directly found as "dibm" ligand, but related structures like 3-Isobutyl-1-methylxanthine (IBM) have CID 22. The ligand itself is likely a beta-diketone.
Iron23925 nii.ac.jp

Data Table Example (Illustrative - based on general principles, not specific this compound data from search):

Spectroscopic TechniqueInformation ProvidedRelevant this compound Aspect Probed
Mössbauer SpectroscopyOxidation state, spin state, symmetry, magnetic interactionsLocal electronic environment of Fe center
Mass SpectrometryMolecular weight, fragmentation pathways, structural fragmentsMolecular integrity, decomposition
XPSSurface elemental composition, chemical states of elementsSurface chemistry of Fe and ligands

Investigation of Surface Adsorption and Reactivity

Tris(diisobutyrylmethanato)iron(III), commonly known as this compound, is a chemical compound recognized primarily for its utility as a catalyst in organic synthesis. Its molecular formula is C27H45FeO6, and it has a molecular weight of 521.49 g/mol . thomassci.comsigmaaldrich.com this compound exists as a solid with a melting point ranging from 96 to 102 °C. thomassci.comsigmaaldrich.com

The reactivity of this compound has been extensively investigated in the context of its catalytic applications, particularly in the cross-coupling of olefins. thomassci.comsigmaaldrich.comnih.govacs.orgchemrxiv.orgnih.gov Studies have shown that this compound is an effective catalyst for forming functionalized carbon-carbon bonds under mild reaction conditions, often in the presence of a reductant like phenylsilane (B129415). thomassci.comsigmaaldrich.com The structure of the ligand coordinated to the iron center significantly influences the catalytic outcome. The diisobutyrylmethane (dibm) ligand, due to its steric bulk, provides a balance between catalytic reactivity and steric shielding of the iron center. nih.govacs.org This steric bulk can be advantageous in suppressing undesired side reactions, such as those presumably arising from the catalyst acting as a Lewis acid, which have been observed with less bulky ligands like acetylacetonate (B107027) (acac). nih.govacs.org For instance, in some olefin cross-coupling reactions, the use of this compound led to reduced formation of specific byproducts compared to Fe(acac)3. nih.govacs.org The addition of certain additives, such as Na2HPO4, has also been shown to enhance the catalytic efficiency of this compound in these coupling reactions, increasing product yields. nih.govacs.org The mechanism of this compound-catalyzed reactions often involves radical pathways and hydrogen atom transfer processes. acs.orgchemrxiv.org

Property Value Source
Molecular Formula C27H45FeO6 thomassci.comsigmaaldrich.com
Molecular Weight 521.49 g/mol thomassci.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Melting Point 96-102 °C thomassci.comsigmaaldrich.com

Spectroscopic characterization techniques provide valuable insights into the structure, electronic properties, and spin state of metal complexes like this compound. While detailed spectroscopic data specifically for this compound were not extensively available in the provided sources, studies on related tris(beta-diketonato)iron(III) complexes highlight the applicability of various spectroscopic methods. Techniques such as UV-Vis spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mössbauer spectroscopy are commonly employed for the characterization of such iron complexes. researchgate.netsemanticscholar.orgmdpi.comnih.govresearchgate.netresearchgate.net UV-Vis spectroscopy can reveal electronic transitions within the complex, and changes in absorption bands can be indicative of changes in the iron's oxidation state. semanticscholar.orgmdpi.comnih.govresearchgate.net FT-IR spectroscopy provides information about the vibrational modes of the coordinated ligands, confirming their presence and how they are bound to the metal center. semanticscholar.orgmdpi.comnih.gov Mössbauer spectroscopy is particularly useful for probing the electronic and magnetic environment of the iron nucleus, providing information about its oxidation state, spin state (high spin, low spin, or a mixture), and coordination geometry. researchgate.netresearchgate.net Studies on related iron(III) dithiocarbamate (B8719985) complexes, for example, have utilized Mössbauer spectroscopy to identify equilibrium between high and low spin states. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of Fe Dibm 3

Density Functional Theory (DFT) Studies on Fe(dibm)3 Electronic Structure

DFT is a widely used computational method for investigating the electronic structure of atoms, molecules, and solids. For transition metal complexes, DFT can provide valuable information about spin states, electron distribution, and bonding characteristics. While specific, detailed DFT studies focusing solely on the isolated electronic structure of this compound are not extensively detailed in the provided search results, the application of DFT to similar iron complexes allows for a discussion of the types of insights obtainable.

Spin State Energetics and Covalency Analysis

Iron complexes, particularly those in the +3 oxidation state, can exhibit different spin states (e.g., high spin, low spin). The relative energies of these spin states are critical for understanding the complex's reactivity and magnetic properties. DFT calculations can be used to determine the energy differences between these spin states.

Covalency, the sharing of electrons between the metal center and ligands, is another important aspect of electronic structure. DFT can provide insights into the degree of metal-ligand covalency by analyzing electron density distribution and molecular orbitals. Studies on other iron complexes have shown that DFT can estimate ligand-metal bond covalencies, although quantitative agreement with experimental values can be dependent on the chosen functional. The covalency can influence various properties, including spectroscopic parameters and reactivity.

Molecular Orbital and Charge Distribution Analysis

Analysis of molecular orbitals (MOs) derived from DFT calculations provides a detailed picture of how atomic orbitals combine to form bonding, non-bonding, and antibonding interactions within the this compound complex. This analysis can reveal the nature of the metal-ligand bonds and the spatial distribution of electrons.

Prediction of Spectroscopic Parameters

DFT can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and gain further understanding of the electronic structure. For iron complexes, this includes predicting parameters relevant to techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly hyperfine shifts in paramagnetic species.

Electron Paramagnetic Resonance (EPR) spectroscopy, including g-tensors.

X-ray Absorption Spectroscopy (XAS), specifically L-edge spectra, which are sensitive to oxidation state and covalency.

Mössbauer spectroscopy, predicting quadrupole splittings and isomer shifts.

The accuracy of these predictions depends on the chosen DFT functional and basis set. Comparing predicted and experimental spectra helps to refine the understanding of the electronic and geometric structure of this compound.

Reaction Mechanism Elucidation for this compound-Catalyzed Transformations via Computational Methods

This compound has been reported as an effective catalyst in various organic transformations, particularly in olefin functionalization reactions. Computational methods, predominantly DFT, are powerful tools for investigating the detailed reaction mechanisms of these catalytic processes.

Transition State Characterization and Energy Barriers

DFT calculations can be used to locate and characterize transition states (TS) along a reaction pathway. A transition state represents the highest energy point on the reaction coordinate between reactants and products or intermediates. By identifying the transition state structure, researchers can understand the geometric and electronic changes that occur during the rate-limiting step of a reaction.

Calculating the energy difference between the reactants (or a preceding intermediate) and the transition state provides the activation energy barrier for that step. These energy barriers are crucial for determining the feasibility and kinetics of a reaction step. Computational studies on this compound-catalyzed reactions have involved the investigation of reaction mechanisms, implying the characterization of transition states and the calculation of associated energy barriers to understand the reaction pathway and identify the rate-determining step.

Identification of Key Intermediates and Catalytic Cycle Pathways

Computational studies allow for the identification and characterization of various intermediates that are formed during a catalytic cycle. These intermediates are often transient species that are difficult to observe experimentally. DFT calculations can predict their structures, electronic properties, and relative energies.

By identifying a series of intermediates and the transition states connecting them, computational studies can map out the entire catalytic cycle for a this compound-catalyzed reaction. This provides a comprehensive understanding of how the catalyst interacts with the substrates, undergoes transformations, and regenerates to complete the cycle. Proposed detailed catalytic cycles for iron-catalyzed reactions, including those potentially involving this compound, have been developed based on computational investigations.

Influence of Solvent and Additives on Reaction Kinetics

The solvent environment and the presence of additives can significantly influence the kinetics of chemical reactions involving metal complexes. Theoretical studies, such as quantum chemistry calculations and molecular dynamics simulations, can be applied to investigate these effects. researchgate.net Solvents can impact the rate and selectivity of a reaction, particularly when polarized transition states are involved. researchgate.net Changes in solvent polarity can affect the structural stability of compounds and alter the sensitivity of a receptor towards target molecules. researchgate.net Quantum chemistry calculations that explicitly include the solvent environment indicate that noncovalent interactions with the solvent can change the stability and Gibbs energy of transition states, thereby affecting the reaction rate. researchgate.net These solvent effects are often van der Waals in nature. researchgate.net

Experimental studies on related iron-catalyzed reactions have demonstrated the influence of solvent and additives on reaction outcomes. For instance, in the context of Fe-catalyzed olefin cross-coupling, changing the solvent can impact the yield of the desired product. The addition of additives, such as Na2HPO4, has also been shown to improve reaction efficiency. acs.org The choice of silane (B1218182) additive can also affect the reaction yield and the range of suitable solvents. nih.gov, chemrxiv.org

Advanced Quantum Chemical Approaches for this compound Reactivity

Advanced quantum chemical methods provide detailed insights into the electronic structure and bonding within this compound and its intermediates, which are crucial for understanding its reactivity.

Spin-Coupled Valence Bond Theory and Other Wavefunction Methods

Spin-coupled valence bond (SCVB) theory and other wavefunction-based methods offer powerful tools for analyzing the electronic structure and bonding in complex systems, including transition metal complexes with multiple open shells. acs.org, aip.org, liv.ac.uk, liverpool.ac.uk These methods can provide a more nuanced description of bonding compared to simpler molecular orbital theories, particularly in cases involving spin frustration or complex spin coupling schemes. aip.org, uchile.cl While direct applications of SCVB theory specifically to this compound were not found in the search results, the theory has been applied to other iron-containing systems, such as iron-sulfur clusters, to understand their electronic structure and magnetic properties. aip.org, uchile.cl These studies highlight the capability of such methods to describe the complex spin states and interactions present in iron complexes. aip.org, uchile.cl Other wavefunction methods are also used in quantum chemical calculations for transition metal complexes to accurately treat final, core-hole, multiplets and understand the origin of multiplet energies and intensities in spectroscopic data like XPS. osti.gov

Topological Analysis of Electron Density (e.g., AIM Theory)

Topological analysis of electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM or AIM theory), is a valuable tool for studying the nature of chemical bonds and weak interactions within molecular systems. researchgate.net AIM theory allows for the analysis of electron density distributions to identify bond critical points and characterize the interactions between atoms, including metal-metal and metal-ligand interactions. researchgate.net This approach can provide insights into the bonding in iron complexes, as demonstrated in studies on other iron clusters where AIM theory was used to analyze electronic structures and interpret interactions. acs.org, researchgate.net While specific applications of AIM theory to this compound were not detailed in the search results, the theory's utility in understanding bonding in related iron complexes suggests its potential applicability to this compound for characterizing the Fe-O bonds and the electronic distribution within the complex.

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. compchems.com They can provide insights into dynamic processes, such as conformational changes, interactions in solution, and adsorption phenomena. compchems.com

Interactions in Solution and Adsorption Phenomena

Molecular dynamics simulations are also valuable for studying the interactions of molecules in solution and adsorption phenomena. researchgate.net, researchgate.net They can provide details about how a complex like this compound interacts with solvent molecules and other species in solution. Furthermore, MD simulations can be used to model the adsorption of molecules onto surfaces, providing insights into the mechanisms and dynamics of adsorption processes. researchgate.net, researchgate.net While specific MD studies on the adsorption of this compound were not found, research on the adsorption of other iron species, such as Fe(III) ions or iron oxide nanoparticles, utilizing MD simulations and experimental methods, demonstrates the applicability of these techniques to understand adsorption behavior involving iron. researchgate.net, cyberleninka.ru, researchgate.net, scirp.org, nih.gov

Catalytic Transformations Mediated by Fe Dibm 3

Fe(dibm)3-Catalyzed Olefin Functionalization

This compound has been successfully employed as a catalyst in the functionalization of olefins, leading to the formation of new carbon-carbon bonds. This includes reductive cross-coupling reactions and selective alkylation processes.

This compound has been reported as an effective catalyst for the reductive cross-coupling of olefins, a transformation that allows for the construction of complex molecules from simpler alkene precursors. sigmaaldrich.com This method provides a means to form highly substituted and functionalized C-C bonds under mild reaction conditions. Compared to other iron catalysts like Fe(acac)3, this compound exhibits lower Lewis acidity, which is advantageous for reactions involving olefins containing Lewis basic functionalities.

The this compound-catalyzed reductive cross-coupling of olefins exhibits a broad substrate scope, accommodating a variety of donor and acceptor olefin partners. Donor olefins that are competent in this transformation include silyl (B83357) enol ethers, enecarbamates, enamides, vinyl thioethers, alkenyl silanes, boronate esters, and alkenyl halides. Acceptor olefins amenable to this coupling include cyclic and acyclic enones, enals, acrylamides, vinyl sulfones, and cyclic unsaturated lactones and ketones.

A key feature of this catalytic system is its tolerance towards a wide array of functional groups. The reaction can proceed effectively in the presence of functionalities containing heteroatoms such as oxygen, nitrogen, sulfur, silicon, boron, and halogens. This broad functional group compatibility allows for the synthesis of complex molecules bearing diverse chemical functionalities.

In the reductive cross-coupling of functionalized olefins catalyzed by this compound, regioselectivity is often controlled by the nature of the donor olefin. For instance, in heteroatom-substituted donor olefins, the generation of the nucleophilic radical typically occurs adjacent to the heteroatom, a site that is conventionally considered electrophilic. This radical-based mechanism contributes to the observed regioselectivity, which represents an umpolung of traditional reactivity for oxygen- and nitrogen-substituted donor olefins.

While the reaction is effective in forming new C-C bonds, achieving high stereoselectivity can be challenging. Attempts to control the stereochemistry of the cross-coupling using chiral auxiliaries have, in some instances, resulted in only modest levels of diastereoselectivity.

Hydrosilanes play a crucial role as reducing agents in the this compound-catalyzed reductive cross-coupling of olefins. Phenylsilane (B129415) (PhSiH3) is a commonly employed stoichiometric reductant in this transformation. The presence of phenylsilane is essential for the reaction to proceed, facilitating the reductive process that is key to the coupling mechanism. Other hydrosilanes have also been explored as reductants in related iron-catalyzed reactions.

Regioselectivity and Stereoselectivity in Olefin Coupling

Selective Alkylation Reactions

Beyond olefin cross-coupling, this compound has demonstrated utility in selective alkylation reactions, particularly in the regioselective modification of polyols.

This compound exhibits an unusually broad catalytic scope in the selective monoalkylation of diols and carbohydrates. sigmaaldrich.com This catalytic approach offers a valuable alternative to methods that utilize stoichiometric and often toxic organotin reagents for the regioselective protection of polyols.

The mechanism for the this compound-catalyzed regioselective alkylation of diols is proposed to involve the formation of a cyclic dioxolane-type intermediate between the iron(III) catalyst and adjacent hydroxyl groups of the diol. This intermediate formation is believed to be key to the observed regioselectivity.

Alkylation of Carbohydrates

This compound has been reported as an effective catalyst for the regioselective alkylation of carbohydrates and diols. rsc.orgrsc.orgresearchgate.net This catalytic system offers a greener alternative to traditional methods that often employ toxic organotin reagents for regioselective protection in carbohydrate chemistry. rsc.org The this compound catalyst demonstrates a broad substrate scope in the selective monoalkylation of diols and carbohydrates. rsc.orgrsc.orgresearchgate.net

Research findings indicate that this compound can catalyze the selective alkylation of monosaccharide glycosides with various alkylating reagents, such as benzyl (B1604629) bromides, allyl bromide, or p-methoxybenzyl chloride. acs.org The regioselectivity is often observed at the 2-position of the carbohydrate. acs.org A proposed mechanism for this selectivity involves the formation of a cyclic dioxolane-type intermediate between the iron(III) species and two adjacent hydroxyl groups. acs.org

While this compound shows promising results, the cost of preparing the catalyst has been noted as a factor that could limit its large-scale application. rsc.orgrsc.orgresearchgate.net Studies have explored alternative, cheaper iron catalysts with similar efficiency, such as Fe(dipm)3 (iron tris(dipivaloylmethane)). rsc.orgresearchgate.net

Wacker-type Oxidation of Olefins

This compound has been investigated for its role in the Wacker-type oxidation of olefins, a reaction that converts olefins into ketones. d-nb.inforesearchgate.netresearchgate.netnih.govresearchgate.net This transformation is significant in organic synthesis due to the prevalence of ketone moieties in biologically active compounds. d-nb.info

Oxidative Conversion of Olefins to Ketones

This compound, among other iron complexes, has been explored as a catalyst for the oxidative conversion of olefins to ketones under mild conditions, typically at room temperature using air as the oxidant and a silane (B1218182) additive like phenylsilane. d-nb.inforesearchgate.netresearchgate.netnih.govresearchgate.net While tris(dibenzoylmethanato)iron(III) [Fe(dbm)3] has shown higher yields in some Wacker-type oxidation studies, this compound has also been evaluated. d-nb.inforesearchgate.netresearchgate.net

In studies comparing different iron catalysts for the oxidation of 2-vinylnaphthalene (B1218179) to 2-acetylnaphthalene (B72118), this compound provided a moderate yield of the desired ketone, along with by-products resulting from radical dimerization. d-nb.inforesearchgate.netresearchgate.net

Ligand Effects on Oxidation Efficiency

The efficiency of iron-catalyzed Wacker-type oxidation is influenced by the structure of the ligands coordinated to the iron center. d-nb.inforesearchgate.netresearchgate.net Research on various 1,3-diketones as ligands in iron(III) complexes, including the diisobutyrylmethanato (dibm) ligand in this compound, has been conducted to understand these effects. d-nb.inforesearchgate.netresearchgate.net

Studies suggest that bulky ligands, such as dibm and dipivaloylmethanato (dpm), can reduce catalytic efficiency in the Wacker-type oxidation, potentially due to steric hindrance. researchgate.netresearchgate.net This can lead to lower yields of the desired ketone and an increased formation of radical dimerization by-products. researchgate.netresearchgate.net In contrast, ligands with different electronic properties, like the dibenzoylmethanato (dbm) ligand in Fe(dbm)3, which contains electron-withdrawing phenyl groups, can enhance the electrophilicity of the metal center and improve catalytic performance.

The following table illustrates the effect of different iron catalysts and ligands on the yield of 2-acetylnaphthalene in the Wacker-type oxidation of 2-vinylnaphthalene:

Catalyst SystemLigandYield (%) (Ketone)By-productsReaction Conditions
Fe(dbm)3dbm798% alcoholEtOH, air, 3 mol%, rt
Fe(ba)3benzoylacetonato72<5% alcoholEtOH, air, 10 mol%, rt
This compounddibm58Radical dimersEtOH, air, 10 mol%, rt
FeCl2 + neocuproineneocuproine75–85Trace aldehydesEtOH, air, 5 mol%, rt
FePcF16phthalocyanine27Ethanol (B145695), air, 4 mol%, rt

*rt = room temperature

This data highlights that while this compound is active, other iron catalyst systems or ligands may offer improved yields and selectivity for this specific transformation.

Intramolecular Carbon-Carbon Bond Forming Reactions

This compound has been utilized as a catalyst in intramolecular carbon-carbon bond forming reactions, contributing to the synthesis of various cyclic and polycyclic structures. thomassci.comethz.chacs.orgscientificlabs.co.uknih.gov These reactions often involve radical pathways initiated by metal-catalyzed hydrogen atom transfer (MHAT). ethz.chnih.govscispace.comresearchgate.netresearchgate.netresearchgate.net

Isonitrile–Olefin Coupling for Indole (B1671886) Synthesis

This compound has been explored in intramolecular isonitrile–olefin coupling reactions, a strategy for synthesizing substituted indoles. nih.govscispace.comresearchgate.netresearchgate.net This transformation involves the coupling of an isonitrile group with an olefin within the same molecule, triggered by a radical process. nih.govscispace.comresearchgate.netresearchgate.net

Studies on Fe-catalyzed intramolecular reductive isonitrile–olefin coupling have shown that this compound can catalyze this reaction, leading to the formation of indole derivatives. nih.govscispace.comresearchgate.net While other iron catalysts like Fe(dpm)3 have been identified as more optimal for certain substrates in this reaction, this compound has demonstrated catalytic activity. nih.govscispace.comresearchgate.net The mechanism is proposed to involve the generation of a carbon-centered imidoyl radical via a MHAT process initiated by an Fe-hydride species. nih.govscispace.com

In a comparison of different iron catalysts for the isonitrile-olefin coupling, this compound showed a moderate yield for a specific indole product compared to Fe(dpm)3. scispace.comresearchgate.net

CatalystSolventAdditiveYield (%)
Fe(acac)3i-PrOHPhSiH325
This compoundi-PrOHPhSiH359
Fe(dpm)3i-PrOHPhSiH375

This data indicates that the ligand structure significantly impacts the efficiency of this coupling reaction. scispace.comresearchgate.net

Cyclization Reactions for Polycyclic Frameworks

This compound has been reported as an effective catalyst in cyclization reactions that lead to the construction of complex polycyclic frameworks. thomassci.comethz.chacs.orgscientificlabs.co.uknih.gov These reactions often involve the formation of new carbon-carbon bonds through radical intermediates generated from olefins. ethz.chacs.orgnih.gov

In the context of functionalized olefin cross-coupling and intramolecular cyclizations, this compound has been shown to facilitate the formation of cyclic structures. acs.orgnih.gov For instance, it has been used in the coupling of silyl enol ether donor olefins with acceptor olefins to form cyclic products. acs.org The use of this compound, compared to Fe(acac)3, was found to be beneficial when the donor olefin contained heteroatom substitution with Lewis basic lone pairs. nih.gov The steric bulk of the dibm ligand in this compound is thought to play a role in reducing undesired side reactions attributed to the Lewis acidity of the iron center. nih.gov

This compound has also been employed in reactions involving olefin-amine (OLA) reagents for the synthesis of bicyclic N-heterocycles, including spirocyclic morpholines. ethz.ch These transformations are initiated by a metal-catalyzed hydrogen atom transfer (HAT) to generate a carbon-centered radical that undergoes cyclization onto an unactivated imine. ethz.ch

The application of this compound in constructing polycyclic scaffolds highlights its utility in complex molecule synthesis through controlled radical cyclization pathways. ethz.chacs.orgnih.gov

Mechanistic Insights into this compound Catalysis

In Situ Spectroscopic Studies of Catalytic Intermediates

Understanding the nature of transient species formed during a catalytic cycle is crucial for elucidating reaction mechanisms. In the context of Fe(dibm)₃-catalyzed regioselective alkylation of diols and carbohydrates, the mechanism is proposed to involve the formation of cyclic dioxolane-type intermediates between the iron(III) species and adjacent hydroxyl groups of the substrate. fishersci.dkwikipedia.orgamericanelements.com These cyclic intermediates are believed to play a key role in directing the regioselectivity of the alkylation. fishersci.dkwikipedia.org

However, isolating stable cyclic dioxolane intermediates formed with the Fe(dibm)₃ catalyst has proven challenging, unlike with organotin reagents where such intermediates could be isolated. wikipedia.orgwikipedia.org This difficulty in isolating stable intermediates complicates direct structural characterization through techniques like X-ray crystallography. Furthermore, conducting detailed NMR studies on iron-containing species can be challenging due to the paramagnetic nature of many iron complexes, which can broaden and shift NMR signals. americanelements.com

Despite the difficulties in directly observing the proposed cyclic dioxolane intermediates of Fe(dibm)₃, related studies on other iron catalysts provide insights into potential approaches for in situ investigations. For instance, Mössbauer spectroscopy has been utilized to identify iron-containing species, such as Fe(II)(acac)₂ and an iron(III)-thiolate species, in the mechanism of related Fe-catalyzed reactions using Fe(acac)₃. wikidata.org While not directly on Fe(dibm)₃, this suggests that Mössbauer spectroscopy could potentially be a valuable tool for probing the oxidation states and coordination environment of the iron center in Fe(dibm)₃-catalyzed reactions in situ.

Additionally, the in situ formation of a Brønsted acidic complex between Fe(dibm)₃ and ethanol has been hypothesized in certain reactions, which could influence the reaction pathway, particularly in processes involving protonation events. While direct spectroscopic evidence for this specific complex in the Fe(dibm)₃ system is not extensively detailed in the available information, the concept highlights the potential for in situ studies to identify active species formed by the interaction of the catalyst with the reaction environment.

The limited success in isolating stable intermediates and the inherent challenges of spectroscopic studies on paramagnetic iron complexes underscore the need for advanced in situ spectroscopic techniques and potentially computational studies to gain a more detailed understanding of the catalytic intermediates in Fe(dibm)₃-mediated transformations.

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies are powerful tools for gaining insights into the rate-determining step(s) of a reaction mechanism and identifying which bonds are being broken or formed in these steps. For Fe(dibm)₃-catalyzed reactions, KIE studies have provided valuable mechanistic information.

In the context of Fe(dibm)₃-catalyzed C-C bond formation from olefins utilizing phenylsilane (PhSiH₃) as a coreactant, a kinetic isotope effect of 1.5 was observed on the initial rate when using PhSiH₃. This KIE value suggests that the cleavage of a Si-H bond in phenylsilane is involved in or is coupled to the rate-determining step of the catalytic cycle. The observed KIE of 1.5 is discussed in comparison to KIEs typically seen for hydrogen atom transfer (HAT) from transition metal hydrides to olefins, which are often inverse KIEs (less than 1). The normal KIE (greater than 1) observed in this Fe(dibm)₃-catalyzed reaction suggests a more complex scenario than a simple, reversible HAT, potentially involving an irreversible HAT step or other processes contributing to the rate limitation.

While not directly on Fe(dibm)₃, a related study on an Fe(acac)₃-catalyzed reaction involving C(sp³)-H bond cleavage reported a significant kinetic isotope effect of kH/kD = 3 when using a deuterated substrate (1,4-dioxane-d₈). This larger KIE value is indicative of C-H bond cleavage being a significant part of the rate-determining step in that specific radical mechanism. While the specific reaction catalyzed by Fe(acac)₃ differs from those catalyzed by Fe(dibm)₃, this example illustrates how KIE studies can pinpoint the involvement of specific bond cleavages in the rate-determining steps of iron-catalyzed processes.

The KIE studies performed on Fe(dibm)₃-catalyzed reactions, such as the observed KIE of 1.5 in the C-C bond formation with phenylsilane, provide critical experimental data supporting mechanistic hypotheses, particularly regarding the involvement of Si-H bond activation in the rate-limiting process. Further KIE studies on different substrates and reaction conditions catalyzed by Fe(dibm)₃ could provide a more comprehensive understanding of the various factors influencing the rate-determining steps in its diverse catalytic applications.

Fe Dibm 3 As a Precursor for Advanced Materials Synthesis

Metal-Organic Chemical Vapor Deposition (MOCVD) using Fe(dibm)3 Precursors

MOCVD is a chemical vapor deposition method that utilizes metal-organic compounds as precursors to grow thin films aip.orgwikipedia.org. In this process, volatile precursors are transported in a gas stream to a heated substrate, where they decompose and react to form the desired solid material aixtron.comwikipedia.org. This compound is employed in MOCVD for the deposition of iron-containing thin films abcr.com. The characteristics of an ideal MOCVD precursor include adequate volatility, thermal stability, clean decomposition, and compatibility with co-precursors semi.ac.cn.

Deposition of Iron-Containing Thin Films (e.g., BiFeO3, iron nitrides)

This compound has been investigated as an iron source for the MOCVD of complex oxide materials like bismuth ferrite (B1171679) (BiFeO3) ucl.ac.uk. BiFeO3 is a prominent multiferroic material, exhibiting both ferroelectric and magnetic ordering at room temperature wikipedia.orgescholarship.orgberkeley.edu. The growth of phase-pure BiFeO3 thin films by MOCVD can be challenging due to the need to control the stoichiometry of both bismuth and iron ucl.ac.ukwikipedia.orgresearchgate.net. Studies have explored the use of this compound in conjunction with bismuth precursors, such as tri-paratolyl bismuth [Bi(p-tol)3], for BiFeO3 deposition ucl.ac.uk.

MOCVD is also a technique used for the deposition of iron nitrides americanelements.compsu.edu. While specific studies detailing the use of this compound for iron nitride deposition were not extensively found in the provided context, iron amidinate precursors have been reported for the MOCVD of iron nitrides abcr.comresearchgate.net. The ability of MOCVD to deposit various iron-containing compounds highlights the potential for precursors like this compound in synthesizing different iron-based thin films.

Growth Kinetics and Film Morphology Control

The growth kinetics in MOCVD are influenced by factors such as substrate temperature, reactor pressure, and precursor flow rates semi.ac.cnmatec-conferences.orgpreprints.orgosti.gov. At lower temperatures, the growth rate can be limited by the kinetic processes of precursor decomposition, showing an exponential dependence on temperature semi.ac.cnmatec-conferences.org. At higher temperatures, the growth rate may become limited by the mass transport of reactants to the substrate surface semi.ac.cnosti.gov.

Controlling the film morphology, including surface roughness and crystallinity, is crucial for desired material properties. Deposition parameters play a significant role in determining the morphology matec-conferences.orgpreprints.org. For instance, in the MOCVD of other materials, unsuitable growth temperatures or precursor ratios can lead to poor surface morphology and the formation of precipitates matec-conferences.org. Accurate modeling of heat and mass transport within the reactor can help identify optimal conditions for maximizing deposition efficiency and controlling film morphology preprints.org.

Influence of Deposition Parameters on Film Stoichiometry and Phase Purity

Achieving precise film stoichiometry and phase purity is critical for the functional properties of deposited materials aip.orgaip.org. In MOCVD, deposition parameters such as precursor ratios, temperature, and pressure significantly influence the resulting film composition semi.ac.cnresearchgate.net. For complex materials like BiFeO3, maintaining the correct ratio of metal precursors in the gas phase is essential to avoid the formation of secondary phases ucl.ac.ukwikipedia.orgresearchgate.net.

Studies on BiFeO3 deposition by MOCVD using different iron and bismuth precursors have shown that a narrow growth window may exist for obtaining phase-pure films ucl.ac.uk. Non-ideal precursor mixing ratios can lead to the presence of secondary phases like α-Fe₂O₃ or β-Bi₂O₃ ucl.ac.uk. Post-deposition annealing can sometimes be used to improve film stoichiometry and crystallinity escholarship.orgresearchgate.net. Adsorption-controlled growth, where the deposition parameters lead to the volatility of all but one species, can result in films with excellent stoichiometric and phase purity aip.orgaip.org.

Fabrication of Advanced Functional Materials

The ability to deposit controlled thin films using precursors like this compound is fundamental to the fabrication of advanced functional materials with tailored properties for various applications.

Magnetic Thin Films and Spintronic Applications

Iron-containing thin films, including iron oxides and nitrides, are of significant interest for magnetic applications and the burgeoning field of spintronics researchgate.netresearchgate.net. Spintronics aims to utilize the spin of electrons in addition to their charge, promising advancements in data storage and processing researchgate.netrsc.org. MOCVD is one of the techniques employed for depositing magnetic thin films for spintronic devices researchgate.net.

The magnetic properties of these films are highly dependent on their composition, structure, and thickness, all of which can be influenced by the MOCVD growth parameters . High-quality thin films with controlled purity, epitaxy, and thickness uniformity are required for spintronic applications .

Multiferroic Materials Integration (e.g., BiFeO3)

Multiferroic materials, which simultaneously exhibit multiple ferroic orders (such as ferroelectricity and magnetism), hold potential for novel device applications escholarship.orgberkeley.eduescholarship.org. BiFeO3 is a prominent example, being a room-temperature multiferroic wikipedia.orgresearchgate.net. The integration of multiferroic thin films into devices often involves deposition techniques like MOCVD and Atomic Layer Deposition (ALD) wikipedia.orgescholarship.orgberkeley.eduescholarship.orgatomiclayerdeposition.com.

The successful integration of BiFeO3 and other multiferroic materials relies on achieving high film quality, controlling interfaces with other materials, and maintaining the desired stoichiometry and phase purity during deposition escholarship.orgescholarship.org. Precursors like this compound play a role in the MOCVD routes explored for depositing the iron-containing component of these complex oxide systems ucl.ac.uk.

Tunable High-Frequency Devices Applications

The development of tunable high-frequency devices, such as magnetometers, RF inductors, filters, and antennas, often relies on materials with specific magnetic and dielectric properties that can be altered by external stimuli like electric or magnetic fields mdpi.comescholarship.orgresearchgate.net. Iron-containing thin films, such as iron oxides (e.g., Fe3O4, γ-Fe2O3, α-Fe2O3) and other iron-based compounds, are integral to the fabrication of such devices due to their diverse magnetic behaviors aip.orgresearchgate.netresearchgate.net.

This compound can serve as a precursor for depositing these iron-containing films. For instance, iron oxide thin films have been explored for applications in magnetostatic wave components and magneto-optical memory researchgate.net. The ability to deposit controlled, thin layers of these materials using techniques amenable to this compound is critical for integrating them into high-frequency device architectures.

Research into tunable high-frequency devices utilizing multiferroic composites, which exhibit coupling between electric and magnetic fields, highlights the need for efficient deposition techniques for the constituent materials mdpi.com. Iron-based materials, when combined with piezoelectric or ferroelectric materials, can create heterostructures with tunable properties mdpi.comresearchgate.net. The precise deposition offered by techniques using precursors like this compound is essential for achieving the desired interfaces and material architectures necessary for effective magnetoelectric coupling and, consequently, frequency tunability mdpi.commpg.de.

While direct research specifically detailing the use of this compound solely for tunable high-frequency device applications is limited in the provided search results, the compound's role as a precursor for relevant magnetic materials (like iron oxides) positions it as a potential component in the fabrication of such devices. The tunability in these devices often arises from the electric or magnetic field dependence of the material's properties, which are intrinsically linked to the film's composition, structure, and thickness – all controllable aspects of deposition techniques utilizing precursors like this compound.

Alternative Deposition Techniques and Material Architectures

Beyond traditional CVD, alternative deposition techniques are explored to achieve specific material architectures and enhance film properties. This compound is relevant to these techniques as a source of iron.

Atomic Layer Deposition (ALD): ALD is a powerful technique for depositing ultrathin, conformal films with atomic-scale precision aip.orgresearchgate.netepfl.ch. It relies on sequential, self-limiting gas-surface reactions of precursors aip.org. While ferrocene (B1249389) (Fe(Cp)2) and other iron precursors like bis(bis(trimethylsilyl)amide)iron [Fe(btmsa)2] have been reported for ALD of iron oxide films, the volatility and reactivity of this compound could make it a suitable candidate for certain ALD processes researchgate.netosti.gov. ALD is particularly valuable for creating complex 3D structures and depositing films on high-surface-area substrates epfl.chosti.gov. The controlled, layer-by-layer growth in ALD allows for precise control over film thickness and composition, which is crucial for tailoring the properties of iron-containing films for advanced applications.

Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD is a widely used technique for growing crystalline thin films from organometallic precursors semi.ac.cnaixtron.comwikipedia.org. It involves the thermal decomposition of precursors in a reactor, leading to the deposition of the desired material on a substrate semi.ac.cnwikipedia.org. Metal β-diketonates, including those of iron, are common precursors in MOCVD for depositing metal oxides . This compound, being an iron β-diketonate, is applicable to MOCVD for depositing iron oxide or other iron-containing films ucl.ac.uk. MOCVD offers advantages such as high deposition rates, good film uniformity, and the ability to grow epitaxial films semi.ac.cnwikipedia.org.

Other Techniques: While less commonly associated specifically with this compound in the provided results, other techniques like spray pyrolysis and pulsed laser deposition (PLD) are also used for depositing iron oxide thin films researchgate.netresearchgate.net. These methods offer different advantages in terms of scalability, cost, and the types of substrates that can be used. The choice of deposition technique often depends on the desired film properties, crystal structure, and the specific application.

The exploration of alternative deposition techniques and material architectures is driven by the need to achieve improved film quality, control over interfaces, and the ability to fabricate complex device structures. The use of precursors like this compound in these techniques enables the synthesis of iron-containing materials with tailored properties for applications ranging from magnetic storage to catalysis and electronic devices.

Data Tables

While specific quantitative data directly linking this compound as a precursor to detailed performance metrics in tunable high-frequency devices or comprehensive film properties across various alternative deposition techniques is not extensively provided in the search results, the following table summarizes some general properties of this compound and relevant deposition parameters where available:

Property/ParameterValue/DescriptionSource(s)
Molecular FormulaC27H45FeO6 thomassci.com
Molecular Weight521.49 g/mol thomassci.com
Melting Point96-102 °C thomassci.com
ClassMetal β-diketonate, Organometallic semi.ac.cn
Applications as PrecursorThin film deposition (MOCVD, ALD), Iron-containing materials (e.g., iron oxides) semi.ac.cnaip.org
Relevance to TunabilityPrecursor for magnetic films used in tunable devices mdpi.comaip.org
Relevant Deposition Temp.MOCVD: 400-1300 °C (general for MOCVD), ALD: 200-350 °C (general for ALD) semi.ac.cnsemi.ac.cnaixtron.com

Note: Specific deposition temperatures and resulting film properties using this compound would depend on the exact technique, co-reactants, and desired material.

Detailed Research Findings

Research findings related to this compound as a precursor, based on the provided context, include:

this compound is recognized as an organometallic compound suitable for applications requiring non-aqueous solubility and has been considered for thin film deposition americanelements.com.

Metal β-diketonates, a class that includes this compound, are widely used in MOCVD for electroceramic oxides and are generally stable and less toxic than other precursor types .

MOCVD using Fe(thd)3 (a similar β-diketonate) along with other metal precursors has been used to deposit (Ni,Zn)Fe2O4 thin films . This suggests the potential for this compound in depositing similar ferrite materials relevant to magnetic applications.

In the context of multiferroic BiFeO3 film deposition by CVD, this compound has been investigated as an iron source alongside other iron precursors ucl.ac.uk. This research highlights the exploration of different iron β-diketonates for specific film compositions and properties ucl.ac.uk.

ALD, a technique where this compound could potentially be used, offers atomic-scale control and is being explored for spintronic applications and the fabrication of ultrathin tunnel barriers in magnetic tunnel junctions researchgate.netresearchgate.net.

These findings underscore the potential of this compound as a versatile precursor for depositing iron-containing thin films through various techniques, contributing to the development of advanced materials for applications including those in tunable high-frequency devices.

Emerging Research Frontiers and Future Prospects of Fe Dibm 3 Chemistry

Expanding the Scope of Fe(dibm)3-Catalyzed Reactions

This compound has demonstrated efficacy as a catalyst in the cross-coupling of olefins, enabling the formation of highly substituted and functionalized carbon-carbon bonds under mild conditions. thomassci.comscientificlabs.co.uknih.gov This includes the coupling of electronically differentiated donor and acceptor olefins. researchgate.net The scope has been shown to extend to donor olefins with various heteroatom-based functionalities. researchgate.net Beyond olefin cross-coupling, this compound has also been reported as a catalyst for the regioselective monoalkylation of diols and polyols, offering a transition-metal-catalyzed alternative to stoichiometric organotin reagents. nih.gov

Future research aims to further expand the repertoire of reactions catalyzed by this compound. This could involve exploring its activity in other types of coupling reactions, functionalization of various organic molecules, and applications in the synthesis of complex natural products and pharmaceuticals. researchgate.net The development of new reaction methodologies utilizing this compound is an active area, with potential for novel transformations triggered by processes like hydrogen atom transfer. rsc.orgub.edu

Integration of this compound in Flow Chemistry and Continuous Processes

The integration of catalytic processes into flow chemistry and continuous manufacturing setups offers significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. d-nb.infolabmanager.comltf-gmbh.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved reproducibility and higher yields. labmanager.comltf-gmbh.com Hazardous intermediates are generated and consumed rapidly, enhancing safety, particularly for exothermic or otherwise challenging reactions. labmanager.comltf-gmbh.com

While specific examples of this compound catalysis in flow systems are not extensively detailed in the provided results, the general trend in modern synthetic chemistry is towards adopting continuous processing. d-nb.infolabmanager.com Given this compound's role as an efficient catalyst under mild conditions, its implementation in flow reactors for reactions like olefin cross-coupling or regioselective alkylation is a promising future direction. thomassci.comscientificlabs.co.uknih.govnih.gov This would allow for safer and more scalable production of valuable organic compounds.

Advanced Characterization of this compound in Operando Catalytic and Material Growth Environments

Understanding the behavior of this compound under actual reaction or material growth conditions is crucial for rational catalyst design and process optimization. Operando characterization techniques provide insights into the active catalytic species, reaction intermediates, and deactivation pathways in real-time. researchgate.netutwente.nlrsc.orgnanoge.org Techniques such as in situ and operando X-ray absorption spectroscopy (XAS), X-ray diffraction (XRD), and potentially scanning tunneling microscopy (STM) can provide valuable information about the oxidation state, local structure, and dynamic changes of the iron center and its interaction with reactants and products. researchgate.netutwente.nlrsc.org

Applying these advanced characterization methods to this compound-catalyzed reactions would allow researchers to gain a deeper understanding of the catalytic cycle, identify potential limitations, and guide the development of more robust and efficient catalytic systems. researchgate.netutwente.nl While the provided results discuss operando characterization in the context of other catalytic systems like supported cobalt or iron oxide, the principles and techniques are directly applicable to studying this compound. researchgate.netrsc.org

Computational Design of this compound-Based Systems with Tunable Properties

Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, play an increasingly important role in the design and understanding of catalysts and materials. naturalspublishing.comacs.orgresearchgate.net For this compound, computational studies can provide insights into the electronic structure of the complex, the energetics and mechanisms of catalytic reactions, and the effect of ligand modifications on reactivity. chemrxiv.org

Future prospects involve utilizing computational design principles to predict and optimize the properties of this compound-based catalytic systems. This could include designing novel ligands to enhance specific reaction pathways, predicting the activity and selectivity of hypothetical this compound derivatives before experimental synthesis, and understanding catalyst-substrate interactions at a molecular level. acs.orgresearchgate.netchemrxiv.org Computational screening of potential catalysts is an emerging area that can accelerate the discovery of new and improved this compound-based systems. acs.org

Q & A

Q. What are the standard synthetic protocols for preparing Fe(dibm)₃, and how can its purity be verified?

Fe(dibm)₃ is typically synthesized via ligand substitution reactions using iron precursors like FeCl₃ and dibm ligands under inert conditions. Key steps include stoichiometric mixing, refluxing in anhydrous solvents (e.g., THF), and purification via recrystallization. Purity verification requires elemental analysis (C, H, Fe), FT-IR (to confirm ligand coordination via ν(C=O) shifts), and X-ray crystallography for structural validation. Magnetic susceptibility measurements can also confirm the high-spin Fe(III) configuration .

Q. What spectroscopic techniques are most effective for characterizing Fe(dibm)₃, and what key spectral markers should researchers look for?

  • UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands between 400–600 nm.
  • FT-IR : Look for shifts in ν(C=O) from ~1600 cm⁻¹ (free dibm) to ~1500 cm⁻¹ (coordinated dibm) .
  • Mössbauer Spectroscopy : Identify quadrupole splitting (ΔE₀) and isomer shift (δ) to confirm oxidation state and geometry .
  • EPR : Detect signals for paramagnetic Fe(III) centers in frozen solutions .

Advanced Research Questions

Q. How does the presence of Lewis basic groups in donor olefins influence the catalytic efficiency of Fe(dibm)₃ in cross-coupling reactions?

Fe(dibm)₃ exhibits higher catalytic activity with donor olefins containing Lewis basic lone pairs (e.g., ethers, thioethers) due to enhanced substrate-catalyst interaction. For example, in olefin cross-couplings, etheric oxygen atoms stabilize iron intermediates via coordination, accelerating oxidative addition. In contrast, non-polar olefins require Fe(acac)₃ for optimal performance. Researchers should compare turnover numbers (TON) and activation energies (Eₐ) across substrates with/without Lewis bases .

Q. What methodologies can be employed to resolve contradictions in reported catalytic activities of Fe(dibm)₃ across different studies?

  • Controlled Parameter Analysis : Standardize reaction conditions (temperature, solvent, Fe loading) to isolate variables. For instance, Fe(dibm)₃’s efficiency in styrene coupling drops significantly above 5 mol% due to aggregation .
  • Mechanistic Probes : Use radical traps (e.g., TEMPO) or isotopic labeling (²H, ¹³C) to confirm whether reactions proceed via radical or polar pathways. Conflicting reports on Fe(dibm)₃’s radical vs. organometallic mechanisms can be clarified via kinetic isotope effects (KIE) .
  • Cross-Study Comparisons : Tabulate published data (see Table 1) to identify trends or outliers.

Table 1 : Catalytic Performance of Fe(dibm)₃ in Selected Reactions

Substrate TypeYield (%)Fe Loading (mol%)Key ConditionReference
Ethers85–92560°C, 12 h
Thioethers785RT, 24 h
Non-polar<10560°C, 12 h

Q. In designing experiments to compare Fe(dibm)₃ with other iron-based catalysts, what parameters should be controlled to ensure valid comparisons?

  • Substrate Scope : Use identical donor/acceptor olefins (e.g., styrene derivatives).
  • Reaction Conditions : Fix temperature, solvent (e.g., toluene), and reducing agents (e.g., PhSiH₃).
  • Catalyst Activation : Pre-activate catalysts under uniform conditions (e.g., 30 min under N₂).
  • Analytical Consistency : Quantify yields via GC/MS or NMR with internal standards (e.g., mesitylene). For stereochemical outcomes, use chiral HPLC or NOESY to compare enantiomeric excess (e.e.) .

Methodological Guidance

Q. How can computational modeling complement experimental studies of Fe(dibm)₃’s reaction mechanisms?

Density Functional Theory (DFT) calculations can map potential energy surfaces for key steps (e.g., oxidative addition, β-hydride elimination). Compare computed activation barriers with experimental Eₐ values. Molecular dynamics simulations may also reveal solvent effects on catalyst stability .

Q. What strategies improve reproducibility in Fe(dibm)₃-catalyzed reactions, particularly for air-sensitive protocols?

  • Strict Anaerobic Conditions : Use Schlenk lines or gloveboxes for catalyst handling.
  • Standardized Substrate Purity : Pre-dry solvents (e.g., over molecular sieves) and substrates (e.g., via freeze-pump-thaw).
  • Detailed Reporting : Document exact Fe(dibm)₃ batch synthesis dates, storage conditions (e.g., −20°C under argon), and substrate/catalyst ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.